molecular formula C12H25BO2Si B14139284 Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane CAS No. 165904-17-6

Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane

Cat. No.: B14139284
CAS No.: 165904-17-6
M. Wt: 240.22 g/mol
InChI Key: LNQUAQSDSWVSDE-CMDGGOBGSA-N
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Description

Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane is a compound that combines the properties of both silicon and boron-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane typically involves the reaction of a vinylsilane with a boronic ester. One common method is the palladium-catalyzed cross-coupling reaction between trimethylvinylsilane and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane undergoes several types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boron group can be oxidized to form boronic acids.

    Substitution: The silicon group can participate in substitution reactions, particularly with halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Carbon-Carbon Coupled Products: Formed through cross-coupling reactions.

    Boronic Acids: Formed through oxidation of the boron group.

    Silicon-Substituted Products: Formed through substitution reactions.

Scientific Research Applications

Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the formation of complex organic molecules.

    Material Science:

    Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates.

    Catalysis: Acts as a ligand or reagent in catalytic processes.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The silicon group can stabilize these intermediates and enhance the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Another silicon-containing compound used in cross-coupling reactions.

    Phenylboronic Acid: A boron-containing compound commonly used in Suzuki-Miyaura reactions.

Uniqueness

Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane is unique in that it combines both silicon and boron functionalities, allowing it to participate in a wider range of reactions compared to compounds containing only one of these elements. This dual functionality makes it a versatile reagent in organic synthesis.

Properties

CAS No.

165904-17-6

Molecular Formula

C12H25BO2Si

Molecular Weight

240.22 g/mol

IUPAC Name

trimethyl-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]silane

InChI

InChI=1S/C12H25BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10-16(5,6)7/h8-9H,10H2,1-7H3/b9-8+

InChI Key

LNQUAQSDSWVSDE-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C[Si](C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC[Si](C)(C)C

Origin of Product

United States

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